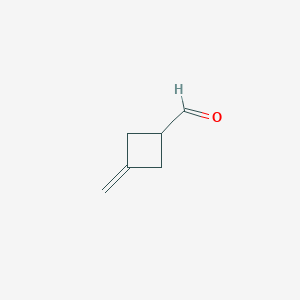

3-Methylenecyclobutanecarbaldehyde

Description

No information about this compound is present in the provided evidence. The evidence exclusively describes 3-Chlorobenzaldehyde, a benzaldehyde derivative substituted with a chlorine atom at the meta position. Key properties of 3-Chlorobenzaldehyde from the evidence include:

Properties

IUPAC Name |

3-methylidenecyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-2-6(3-5)4-7/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDNJRJULIRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylenecyclobutanecarbaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base, leading to the formation of the methylene group. The reaction conditions typically involve moderate temperatures and the use of a solvent such as ethanol.

Industrial Production Methods

Industrial production of 3-Methylenecyclobutanecarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methylenecyclobutanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

Oxidation: 3-Methylenecyclobutanecarboxylic acid.

Reduction: 3-Methylenecyclobutanemethanol.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Methylenecyclobutanecarbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylenecyclobutanecarbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methylene group can participate in addition reactions, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on:

- Reactivity : Cyclobutane rings are highly strained, which would differentiate 3-Methylenecyclobutanecarbaldehyde from aromatic aldehydes like 3-Chlorobenzaldehyde.

- Applications : Benzaldehyde derivatives are often used in pharmaceuticals or fragrances, whereas strained cyclic aldehydes may have unique synthetic applications.

- Stability : The strain in cyclobutane could reduce stability compared to aromatic systems.

However, none of these points are addressed in the evidence.

Key Limitations of the Evidence

Structural Differences: 3-Chlorobenzaldehyde (aromatic, chloro-substituted) and 3-Methylenecyclobutanecarbaldehyde (non-aromatic, strained cyclic) are fundamentally distinct in reactivity and properties.

Missing Data: No physicochemical data (e.g., melting point, solubility) or research findings are provided for the compound .

Biological Activity

3-Methylenecyclobutanecarbaldehyde is an organic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, interactions with biological systems, and implications for pharmaceutical applications.

Chemical Structure and Properties

3-Methylenecyclobutanecarbaldehyde possesses a cyclobutane ring with a methylene bridge and an aldehyde functional group. This configuration contributes to its reactivity and potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 126.15 g/mol |

| Functional Groups | Aldehyde |

| Ring Structure | Cyclobutane |

Synthesis

The synthesis of 3-Methylenecyclobutanecarbaldehyde typically involves the oxidation of cyclobutylmethanol or related precursors. The Swern oxidation method is often employed to achieve high yields while maintaining the integrity of the compound.

The biological activity of 3-Methylenecyclobutanecarbaldehyde is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The strained structure of the cyclobutane ring may enhance its reactivity, allowing it to participate in diverse biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Studies have indicated that 3-Methylenecyclobutanecarbaldehyde exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

- Cytotoxic Effects : Research involving cancer cell lines has shown that 3-Methylenecyclobutanecarbaldehyde can induce apoptosis in certain types of cancer cells. A study reported a dose-dependent cytotoxic effect on HeLa cells, highlighting its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases.

Safety and Toxicity

While promising in terms of biological activity, it is crucial to evaluate the safety profile of 3-Methylenecyclobutanecarbaldehyde. Preliminary toxicity studies indicate that at low concentrations, it exhibits minimal cytotoxic effects on normal human cells, but further research is necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.